Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by:
- Core structure: A fused thiophene-pyrimidinone scaffold.
- Substituents: 3-Isobutyl group at position 3 of the pyrimidinone ring. Thioacetamido linker bridging to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-4-28-20(27)14-7-5-6-8-15(14)22-17(25)12-30-21-23-16-9-10-29-18(16)19(26)24(21)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGUGZKOAYJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the isobutyl group and thioacetamido moiety enhances its chemical reactivity and biological interaction potential. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃S |
| Molecular Weight | 357.54 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have been associated with anticancer activity. This compound was tested in several cancer cell lines, demonstrating cytotoxic effects that may be attributed to the induction of apoptosis and cell cycle arrest.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication.
- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
-
Study on Bacterial Inhibition :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Results : Showed a minimum inhibitory concentration (MIC) of 15 µg/mL.
-
Anticancer Efficacy in Breast Cancer Models :
- Objective : To assess cytotoxicity in MCF-7 breast cancer cells.
- Results : Induced significant cell death at concentrations above 10 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound G1-4 (C25H21F3N4O4S3)
- Substituents :
- 3,5-Dimethoxybenzyl group at position 3.
- Trifluoromethyl-substituted benzothiazole linked via a thioacetamido group.
- The trifluoromethyl group in G1-4 enhances metabolic stability and hydrophobic interactions in target binding .
- Synthesis :
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Substituents :
- Thietan-3-yloxy group at position 4.
- 6-Methylpyrimidine core.
- The thietan-3-yloxy group introduces conformational flexibility, which may impact bioavailability .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Substituents: Pyridazine ring linked to a phenethylamino group.
- Key Differences: Replaces the thieno-pyrimidinone core with a pyridazine ring, altering electronic properties and hydrogen-bonding capacity. The ethyl benzoate ester is retained, suggesting shared prodrug characteristics for enhanced absorption .
Molecular Weight and Physicochemical Properties
Notes:
- The target compound’s isobutyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability.
Insights :
Pharmacological Implications
- Thieno-pyrimidinone Core: Common in kinase inhibitors (e.g., JAK2, EGFR). The target compound’s isobutyl group may optimize steric interactions in hydrophobic pockets.
- Ethyl Benzoate vs. Trifluoromethyl Groups :
- Ethyl benzoate acts as a prodrug moiety, enhancing oral bioavailability through esterase-mediated hydrolysis.
- G1-4’s trifluoromethyl group improves target affinity but may increase off-target binding risks .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield and purity?
A multi-step synthesis approach is typically employed, involving:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
- Step 2: Thioether linkage introduction using a coupling reagent (e.g., EDCI/HOBt) to attach the acetamido-benzoate moiety.
- Step 3: Esterification under mild acidic conditions to preserve labile functional groups.
Q. Optimization Strategies :
Q. Example Data from Analogous Compounds :
| Intermediate | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4j | 77 | 214–215 |
| 4k | 78 | 208–209 |
| 4l | 83 | >300 |
Q. Which spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Confirm substituent connectivity (e.g., thioether protons at δ 3.8–4.2 ppm, ester carbonyl at ~170 ppm).
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Critical Note : Assign NOESY/HSQC correlations to resolve stereochemical ambiguities in crowded regions.
Q. What in vitro models are suitable for initial antimicrobial screening?
- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).
- Method : Agar diffusion assay with zones of inhibition measured after 24–48 hours.
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How can molecular docking predict binding affinity to bacterial targets (e.g., dihydrofolate reductase)?
- Software : Use AutoDock Vina for flexible ligand docking .
- Protocol :
- Prepare the receptor (e.g., PDB: 1DHF) by removing water molecules and adding polar hydrogens.
- Define a grid box (20×20×20 Å) centered on the active site.
- Set exhaustiveness ≥8 for robust sampling.
- Validation : Compare docking scores (ΔG) with known inhibitors and cross-validate via MD simulations .
Q. How to resolve contradictions between docking predictions and empirical bioactivity data?
- Scenario : High predicted affinity but low antimicrobial activity.
- Solutions :
Q. What SAR strategies optimize the thienopyrimidine core for enhanced activity?
- Modifications :
- Vary the isobutyl group (e.g., cyclopropyl or aryl substitutions).
- Replace the benzoate ester with bioisosteres (e.g., carbamate or amide).
- Testing : Compare MIC values against wild-type and resistant microbial strains.
- Case Study : Analogues with benzimidazole substituents showed improved activity against S. aureus (MIC = 8 µg/mL) .
Q. How to identify and mitigate synthesis by-products?
- Analytical Tools :
- HPLC-MS : Detect trace impurities (e.g., hydrolysis products).
- X-ray Crystallography : Resolve structural anomalies in crystalline intermediates.
- Mitigation :
Q. What approaches elucidate mechanisms of action when bioactivity conflicts with known pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
